molecular formula C5H11NOS B1657579 N-(2-methylsulfanylethyl)acetamide CAS No. 57302-28-0

N-(2-methylsulfanylethyl)acetamide

Cat. No.: B1657579
CAS No.: 57302-28-0
M. Wt: 133.21 g/mol
InChI Key: OPEGPBVNAJOJNQ-UHFFFAOYSA-N
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Description

N-(2-Methylsulfanylethyl)acetamide is a sulfur-containing acetamide derivative characterized by a methylthioethyl (-SCH2CH2-) group attached to the nitrogen atom of the acetamide backbone. Acetamides are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and biological activity .

Properties

CAS No.

57302-28-0

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-(2-methylsulfanylethyl)acetamide

InChI

InChI=1S/C5H11NOS/c1-5(7)6-3-4-8-2/h3-4H2,1-2H3,(H,6,7)

InChI Key

OPEGPBVNAJOJNQ-UHFFFAOYSA-N

SMILES

CC(=O)NCCSC

Canonical SMILES

CC(=O)NCCSC

Origin of Product

United States

Comparison with Similar Compounds

Sulfur-Containing Acetamides

Sulfur substituents significantly influence the electronic, physical, and biological properties of acetamides. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S Methylsulfonyl (-SO₂CH₃), nitro Intermediate for heterocyclic synthesis; exhibits intermolecular H-bonding
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₃H₁₆N₄OS Pyrimidinylsulfanyl (-S-C₅H₃N₂) Biologically active intermediate; synthesized via nucleophilic substitution
2-Mercapto-N-[4-(phenylamino)phenyl]acetamide C₁₄H₁₃N₂OS Mercapto (-SH), anilino Potential for disulfide formation; applications in redox-active systems
N-(3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (MSH) C₅H₇N₃OS₂ Thiadiazolylmercapto Methazolamide metabolite; sulfur enhances metabolic stability

Key Observations :

  • Biological Activity : Sulfur-containing groups (e.g., thiadiazolylmercapto in MSH) enhance interactions with enzymes or receptors, as seen in antimicrobial and antifungal derivatives .
  • Synthetic Utility : Sulfur atoms facilitate nucleophilic substitutions (e.g., in ) or participate in disulfide bonding (e.g., mercapto derivatives) .

Alkyl-Substituted Acetamides

Alkyl chains modulate solubility and membrane permeability:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
N-(3-Methylbutyl)acetamide C₇H₁₅NO 3-Methylbutyl Pheromone in wasps; attracts conspecifics via volatile signaling
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O 6-Aminohexyl Water-soluble; used in surface modification and drug delivery
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) C₁₄H₂₀ClNO₂ Chloro, diethylphenyl Herbicide; chloro group enhances stability and bioactivity

Key Observations :

  • Chain Length: Longer chains (e.g., 6-aminohexyl) improve water solubility, while branched chains (e.g., 3-methylbutyl) enhance volatility .
  • Chlorinated Derivatives : Chlorine atoms increase lipophilicity and persistence in environmental matrices, as seen in agrochemicals like alachlor .

Pharmacologically Active Acetamides

Several analogs exhibit notable bioactivity:

Compound Name Activity Mechanism/Application References
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Analgesic/antipyretic Cyclooxygenase inhibition
2-(Benzo[d]thiazol-5-ylsulfonyl)-N-(3,5-difluorophenyl)acetamide Antimicrobial/antifungal Disrupts microbial cell membranes
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Anticancer (preclinical) Inhibits kinase pathways

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., nitro in ) may enhance binding to target proteins but raise toxicity concerns .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ) improve metabolic stability compared to sulfanyl analogs, which may undergo oxidation .

Data Tables

Table 1: Physicochemical Properties of Selected Acetamides

Compound Name Molecular Weight (g/mol) Solubility pKa
N-(2-Methylsulfanylethyl)acetamide* ~163.27 (C₅H₁₁NOS) Moderate in ethanol ~10-12
N-(6-Aminohexyl)acetamide 158.24 High in water 8.5-9.5
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide 211.24 Low in water 12.97

*Estimated based on structural analogs.

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